Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone, a complex organic compound, belongs to the class of bisphenol derivatives. Its molecular formula is , and its molecular weight is approximately 390.4 g/mol. This compound is characterized by the presence of two hydroxyethoxy groups attached to a central methanone structure, which provides unique chemical properties and potential applications in various scientific fields.
The compound's synthesis can be traced to various methods, including etherification and alkylation reactions. It is classified under organic compounds, specifically as a ketone due to the presence of the carbonyl group in its structure. The compound's CAS number is 919789-60-9, indicating its unique identity in chemical databases.
In industrial settings, large-scale production typically employs continuous flow reactors for etherification processes. This approach enables precise control over reaction conditions, yielding higher purity and efficiency in the final product.
The molecular structure of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone features a central carbonyl group (C=O) flanked by two phenolic rings, each substituted with hydroxyethoxy groups. The structural formula can be represented as follows:
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCOBis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is capable of undergoing several chemical reactions:
The mechanism of action for Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its ability to form hydrogen bonds with various biomolecules, influencing their structural and functional properties. The phenolic rings can engage in π-π interactions, which may modulate biological activities such as enzyme inhibition or receptor binding.
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone has potential applications in various scientific domains:
This compound's unique structure and reactivity profile make it a valuable subject for further research and application development across multiple scientific fields.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: